

Application Notes and Protocols for Nerandomilast Testing in Patient-Derived Organoids

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Compound of Interest

Compound Name: *Nerandomilast*

Cat. No.: *B10856306*

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Introduction

Idiopathic Pulmonary Fibrosis (IPF) and Progressive Pulmonary Fibrosis (PPF) are debilitating interstitial lung diseases characterized by progressive scarring of the lung tissue, leading to a decline in lung function and, ultimately, respiratory failure.[1][2][3] **Nerandomilast**, a novel, orally administered, selective phosphodiesterase 4B (PDE4B) inhibitor, has emerged as a promising therapeutic agent for these conditions.[2][4][5] Its mechanism of action involves the inhibition of PDE4B, an enzyme highly expressed in lung fibroblasts and immune cells.[1][2][4] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn exerts both anti-inflammatory and anti-fibrotic effects.[1][4][6]

Nerandomilast has been shown to reduce the expression of pro-inflammatory cytokines such as TNF- α , IL-1 β , and IL-6, as well as pro-fibrotic growth factors like TGF- β . [3][6] Clinical trials, including the FIBRONEER-IPF and FIBRONEER-ILD studies, have demonstrated the efficacy of **Nerandomilast** in slowing the decline of lung function in patients with IPF and PPF.[7][8][9]

Patient-derived organoids (PDOs) have revolutionized preclinical drug development by providing a three-dimensional, in vitro model system that faithfully recapitulates the cellular heterogeneity and pathophysiology of the original patient tissue.[10][11][12] Lung organoids, in particular, offer a powerful platform for studying respiratory diseases and evaluating therapeutic responses in a patient-specific manner.[12][13]

This document provides detailed application notes and protocols for the development of patient-derived organoids from individuals with fibrotic lung diseases and their subsequent use in testing the efficacy of **Nerandomilast**.

Data Presentation

Table 1: Summary of Nerandomilast Clinical Trial Data

Clinical Trial	Phase	Indication	Treatment Arms	Primary Endpoint	Key Findings
FIBRONEER-IPF (NCT05321069)	3	Idiopathic Pulmonary Fibrosis (IPF)	Nerandomilast 9 mg BID, Nerandomilast 18 mg BID, Placebo	Absolute change from baseline in Forced Vital Capacity (FVC) at week 52	Statistically significant reduction in FVC decline with both Nerandomilast doses compared to placebo. [2] [7] [9]
FIBRONEER-ILD (NCT05321082)	3	Progressive Pulmonary Fibrosis (PPF)	Nerandomilast 9 mg BID, Nerandomilast 18 mg BID, Placebo	Absolute change from baseline in Forced Vital Capacity (FVC) at week 52	Statistically significant reduction in FVC decline with both Nerandomilast doses compared to placebo. [7] [14]

Table 2: Expected In Vitro Efficacy of Nerandomilast on IPF Patient-Derived Organoids

Assay	Endpoint	Expected Outcome with Nerandomilast Treatment
Viability Assay (e.g., CellTiter-Glo® 3D)	ATP levels (surrogate for cell viability)	No significant change in viability at therapeutic concentrations, indicating low cytotoxicity.
Fibrosis Marker Expression (qPCR/Immunofluorescence)	Collagen I (COL1A1), Fibronectin (FN1), α -Smooth Muscle Actin (α -SMA/ACTA2) mRNA and protein levels	Dose-dependent decrease in the expression of key fibrotic markers.
Pro-inflammatory Cytokine Secretion (ELISA/Multiplex Assay)	Levels of TNF- α , IL-1 β , IL-6 in conditioned media	Dose-dependent reduction in the secretion of pro-inflammatory cytokines.
cAMP Levels (cAMP-Glo™ Assay)	Intracellular cAMP concentration	Dose-dependent increase in intracellular cAMP levels.
TGF- β Pathway Activation (Western Blot)	Phosphorylation of Smad2/3	Reduction in TGF- β -induced phosphorylation of Smad2/3.

Experimental Protocols

Protocol 1: Generation of Patient-Derived Lung Organoids from Biopsy Samples

1.1. Materials

- Human lung biopsy tissue from IPF/PPF patients
- DMEM/F12 with HEPES
- Collagenase Type I (1000 U/mL)
- Dispase (1 U/mL)
- DNase I (100 μ g/mL)

- Fetal Bovine Serum (FBS)
- Matrigel® Basement Membrane Matrix
- Advanced DMEM/F12
- N-2 Supplement
- B-27 Supplement
- N-acetylcysteine (1.25 mM)
- Human Epidermal Growth Factor (EGF) (50 ng/mL)
- Human Fibroblast Growth Factor 10 (FGF10) (100 ng/mL)
- Noggin (100 ng/mL)
- R-spondin-1 (500 ng/mL)
- SB431542 (10 μ M)
- Y-27632 (10 μ M)
- Primocin

1.2. Procedure

- Tissue Collection and Transport: Collect fresh lung biopsy tissue in DMEM/F12 on ice. Process the tissue within 2-4 hours of collection.
- Tissue Digestion:
 - Mince the tissue into small pieces (<1 mm³) in a sterile petri dish.
 - Transfer the minced tissue to a 15 mL conical tube containing a digestion solution of Collagenase I, Dispase, and DNase I in DMEM/F12.
 - Incubate at 37°C for 30-60 minutes with gentle agitation.

- Neutralize the digestion by adding an equal volume of DMEM/F12 with 10% FBS.
- Centrifuge at 300 x g for 5 minutes at 4°C.
- Cell Isolation and Plating:
 - Discard the supernatant and resuspend the cell pellet in Advanced DMEM/F12.
 - Pass the cell suspension through a 70 µm cell strainer.
 - Count the viable cells using a hemocytometer or automated cell counter.
 - Resuspend the cell pellet in cold Matrigel® at a density of 1×10^5 cells per 50 µL of Matrigel®.
 - Plate 50 µL droplets of the Matrigel®/cell suspension into the center of pre-warmed 24-well plates.
 - Incubate at 37°C for 15-20 minutes to solidify the Matrigel® domes.
- Organoid Culture:
 - Gently add 500 µL of complete lung organoid medium (Advanced DMEM/F12, N-2, B-27, N-acetylcysteine, EGF, FGF10, Noggin, R-spondin-1, SB431542, Y-27632, and Primocin) to each well.
 - Culture the organoids at 37°C in a 5% CO₂ incubator.
 - Replace the medium every 2-3 days.
 - Monitor organoid formation and growth using a brightfield microscope. Organoids should become visible within 7-14 days.
- Organoid Passaging:
 - When organoids become dense, typically every 10-14 days, passage them.
 - Mechanically disrupt the Matrigel® dome and transfer the organoids to a 15 mL conical tube.

- Incubate in a cell recovery solution or gentle cell dissociation reagent to break down the Matrigel®.
- Mechanically dissociate the organoids into smaller fragments by pipetting.
- Re-plate the organoid fragments in fresh Matrigel® as described in step 3.3.

Protocol 2: Nerandomilast Treatment and Efficacy Assessment

2.1. Materials

- Established patient-derived lung organoids
- **Nerandomilast** (dissolved in DMSO)
- Complete lung organoid medium
- CellTiter-Glo® 3D Cell Viability Assay kit
- TRIzol™ Reagent
- qRT-PCR reagents and primers for COL1A1, FN1, ACTA2, and a housekeeping gene (e.g., GAPDH)
- Antibodies for immunofluorescence: anti-Collagen I, anti-Fibronectin, anti- α -SMA
- ELISA or multiplex assay kits for human TNF- α , IL-1 β , IL-6
- cAMP-Glo™ Assay kit
- TGF- β 1
- Antibodies for Western Blot: anti-phospho-Smad2/3, anti-total-Smad2/3

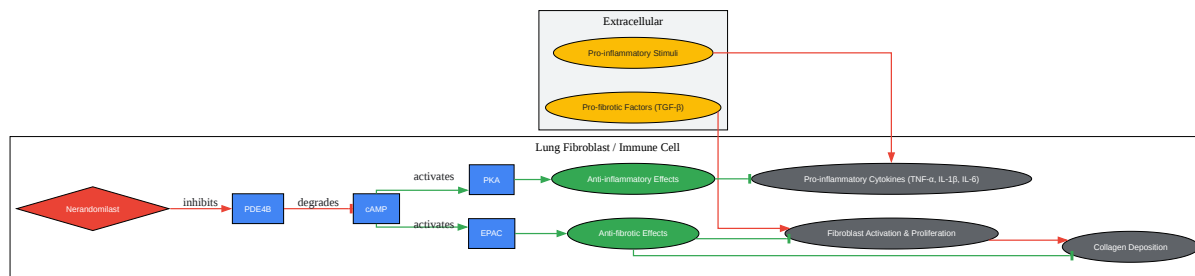
2.2. Procedure

- Organoid Plating for Drug Testing:

- Passage organoids as described in Protocol 1.5.
- Plate organoids in 96-well plates for high-throughput screening or 24-well plates for molecular assays.
- **Nerandomilast Treatment:**
 - Allow organoids to establish for 3-4 days after plating.
 - Prepare serial dilutions of **Nerandomilast** in complete lung organoid medium. A typical concentration range to test would be 0.1 nM to 10 μ M. Include a vehicle control (DMSO).
 - Replace the medium with the **Nerandomilast**-containing medium.
 - Incubate for a predetermined time course (e.g., 48-72 hours).
- **Cell Viability Assay:**
 - At the end of the treatment period, perform the CellTiter-Glo® 3D assay according to the manufacturer's instructions.
 - Measure luminescence to determine cell viability.
- **Gene Expression Analysis (qRT-PCR):**
 - Harvest organoids and extract total RNA using TRIzol™.
 - Synthesize cDNA and perform qRT-PCR for fibrotic marker genes.
 - Normalize expression to a housekeeping gene and calculate fold change relative to the vehicle control.
- **Immunofluorescence Staining:**
 - Fix, permeabilize, and block the organoids.
 - Incubate with primary antibodies against fibrotic markers overnight at 4°C.
 - Incubate with fluorescently labeled secondary antibodies.

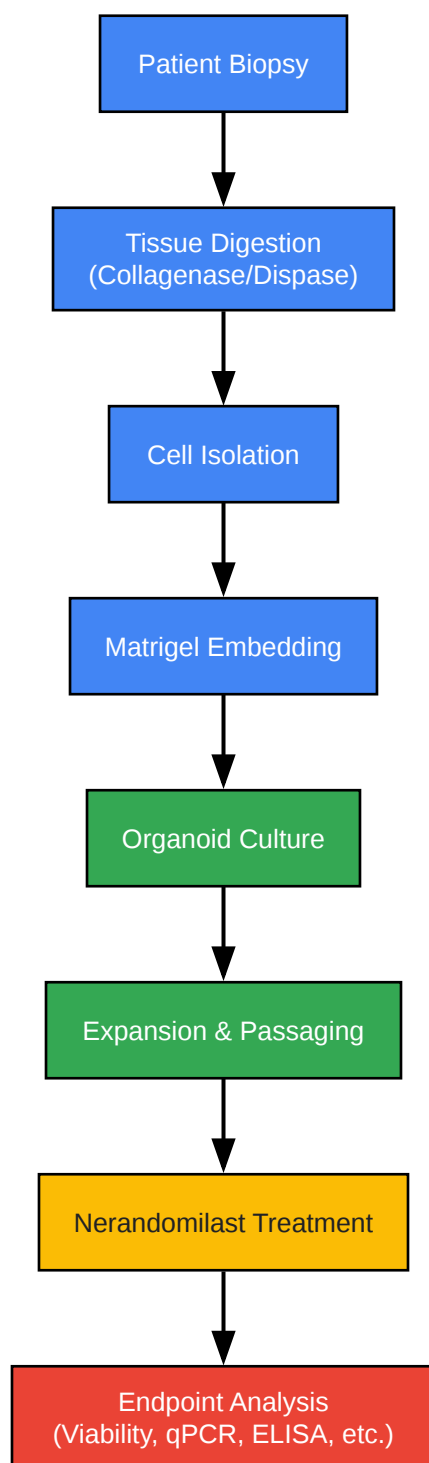
- Counterstain with DAPI and image using a confocal microscope.
- Cytokine Secretion Analysis:
 - Collect the conditioned medium from treated and control organoids.
 - Measure the concentration of secreted cytokines using ELISA or a multiplex assay.
- Intracellular cAMP Measurement:
 - Lyse the organoids and measure intracellular cAMP levels using the cAMP-Glo™ Assay kit according to the manufacturer's protocol.
- TGF-β Pathway Analysis:
 - For this assay, pre-treat organoids with **Nerandomilast** for 1 hour before stimulating with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
 - Lyse the organoids and perform Western blotting to detect the levels of phosphorylated and total Smad2/3.

Mandatory Visualizations



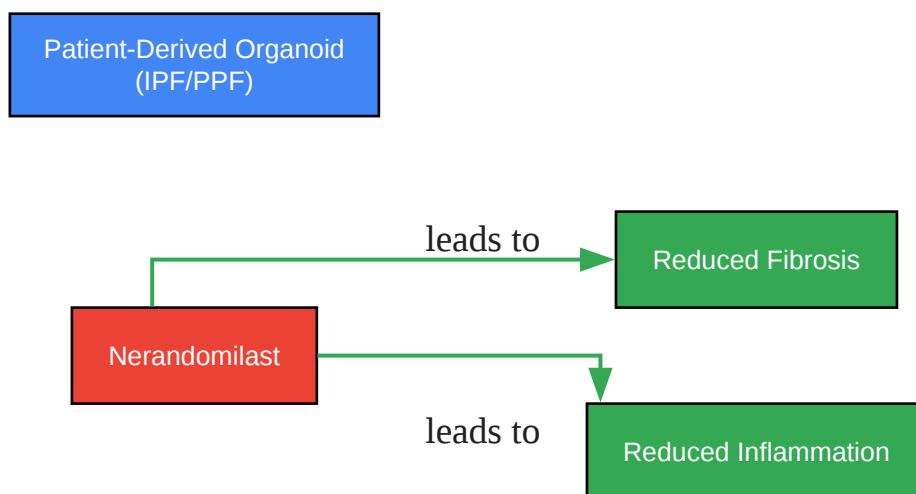
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Caption: **Nerandomilast** Signaling Pathway.



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Caption: Patient-Derived Organoid Experimental Workflow.



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Caption: Logical Relationship of **Nerandomilast** Testing in PDOs.

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